molecular formula C26H22N4O2S B2744045 3-(4-methylbenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034369-44-1

3-(4-methylbenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2744045
CAS RN: 2034369-44-1
M. Wt: 454.55
InChI Key: IQKGNHABSBLXKP-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O2S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • New Synthetic Approaches : A range of 4(3H)-quinazolinone derivatives, including those incorporating the 1,2,4-oxadiazol moiety, have been developed using efficient synthetic approaches. These compounds were obtained through reactions involving diaminoglyoxime and anthranilic acid derivatives, showcasing a pathway to a variety of structurally diverse quinazolinones (Moghimi et al., 2013).

Biological Evaluation

  • Anticancer Potential : Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have demonstrated significant inhibitory activities against various cancer cell lines, suggesting their potential as anticancer agents. Compound 4j, in particular, showed potent inhibitory activity, outperforming the control drug Tivozanib in several assays (Qiao et al., 2015).
  • Antimicrobial Activities : Several 3H-quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds displayed a range of activities against both bacterial and fungal pathogens, highlighting their potential in developing new antimicrobial agents (Saleh et al., 2004).

Antimicrobial and Antifungal Agents

  • Broad-Spectrum Antimicrobial Activity : A series of substituted quinazolines have been synthesized and screened for their antimicrobial efficacy. Results indicated broad-spectrum activity against tested microorganisms, with certain compounds showing significant promise as new antimicrobial agents (Buha et al., 2012).

Corrosion Inhibition

  • Protection of Mild Steel : Novel compounds derived from quinazolinone have been investigated as corrosion inhibitors for mild steel in acidic medium. These studies revealed high inhibition efficiencies, indicating the potential of quinazolinone derivatives in corrosion protection applications (Errahmany et al., 2020).

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)27-26(30)33-16-23-28-24(29-32-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKGNHABSBLXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylbenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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